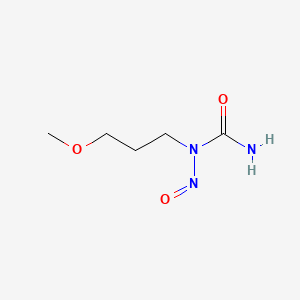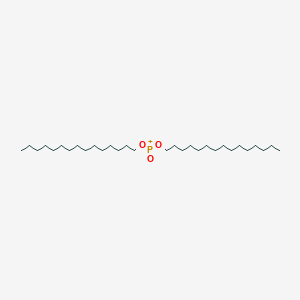
Dipentadecyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentadecyl phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond. This compound is known for its resistance to biochemical, thermal, and photochemical decomposition, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentadecyl phosphonate can be synthesized through various methods, including substitution and phosphonylation reactions. One prevalent method involves the cross-coupling of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst under microwave irradiation . Another method includes the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound often involves large-scale adaptations of these synthetic routes. The use of copper-catalyzed reactions and nickel-catalyzed electrochemical cross-coupling reactions are common due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dipentadecyl phosphonate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and phosphites. Conditions often involve microwave irradiation, visible-light illumination, and the presence of bases .
Major Products
The major products formed from these reactions include aryl phosphonates, alkynylphosphonates, and phosphonoformate esters .
Scientific Research Applications
Dipentadecyl phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dipentadecyl phosphonate involves its interaction with molecular targets and pathways. It can inhibit specific enzymes, such as FPP synthase, which is involved in the mevalonate pathway . This inhibition prevents the biosynthesis of isoprenoid lipids, affecting various cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ciliatine: An analog of β-alanine and taurine, known for its involvement in the global phosphorus cycle.
Phosphinates: Compounds with similar bioisosteric properties and biological pathways.
Uniqueness
Dipentadecyl phosphonate is unique due to its stable C—P bond, which provides resistance to decomposition and makes it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
94160-24-4 |
|---|---|
Molecular Formula |
C30H62O3P+ |
Molecular Weight |
501.8 g/mol |
IUPAC Name |
oxo-di(pentadecoxy)phosphanium |
InChI |
InChI=1S/C30H62O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-34(31)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3/q+1 |
InChI Key |
SSIZVOQRBHVCSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


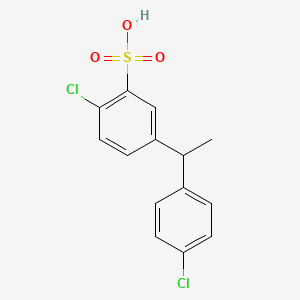
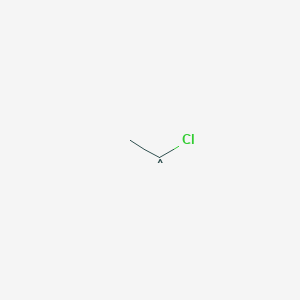

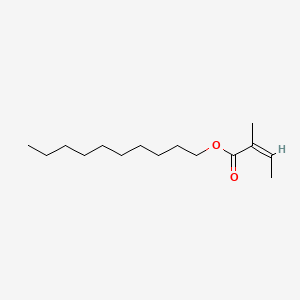
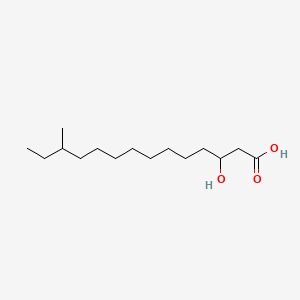
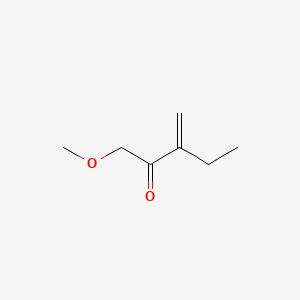
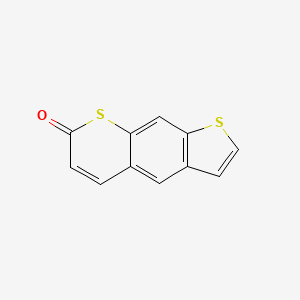
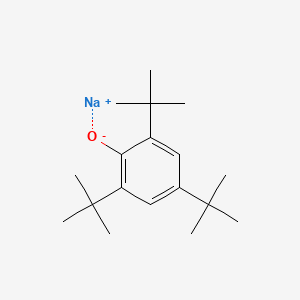
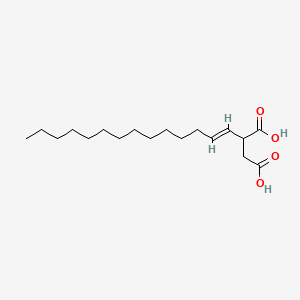
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)

